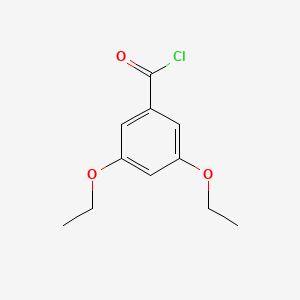

3,5-Diethoxybenzoyl chloride

Description

3,5-Diethoxybenzoyl chloride (CAS 17213-57-9) is an organic compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. Its structure features ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions of the benzoyl chloride moiety. This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves the reaction of 3,5-diethoxybenzoic acid with chlorinating agents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF .

The ethoxy substituents act as electron-donating groups, enhancing the electrophilic character of the carbonyl chloride, which facilitates nucleophilic acyl substitution reactions. This reactivity makes it valuable for coupling with amines, alcohols, or thiocyanates to form amides, esters, or thioesters, respectively .

Properties

IUPAC Name |

3,5-diethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNGEJBXLHONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402102 | |

| Record name | 3,5-Diethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347913-16-0 | |

| Record name | 3,5-Diethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzoyl chloride can be synthesized through the chlorination of 3,5-diethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3,5-diethoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, 3,5-diethoxybenzoyl chloride hydrolyzes to form 3,5-diethoxybenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-diethoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: The reaction is carried out in aqueous or aqueous-organic solvents under mild conditions.

Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

3,5-Diethoxybenzoic Acid: Formed through hydrolysis.

Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

Pharmaceutical Synthesis

3,5-Diethoxybenzoyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce the benzoyl group into molecules allows for the development of drugs with enhanced efficacy. For example, it has been used in the synthesis of anti-cancer agents and anti-inflammatory drugs.

Organic Synthesis

The compound is widely employed in organic synthesis as a reagent for introducing functional groups into target molecules. It can facilitate the formation of esters and amides through reactions with alcohols and amines, respectively.

Material Science

In material science, 3,5-diethoxybenzoyl chloride is utilized in the preparation of polymers and resins. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Anticancer Agents

A study published in Organic Letters detailed the use of 3,5-diethoxybenzoyl chloride in synthesizing novel anticancer agents. The researchers reported that modifications using this compound led to increased potency against specific cancer cell lines compared to existing treatments .

Case Study 2: Development of Anti-inflammatory Drugs

In another research article, 3,5-diethoxybenzoyl chloride was employed to synthesize derivatives aimed at reducing inflammation. The resulting compounds demonstrated significant anti-inflammatory activity in preclinical models, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,5-diethoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional properties of 3,5-diethoxybenzoyl chloride and its analogs:

Material Science

- 3,5-Dinitrobenzoyl chloride’s crystal structure (space group Pna2₁) reveals disorder in the carbonyl chloride group, which influences its application in high-energy materials .

Biological Activity

3,5-Diethoxybenzoyl chloride is an organic compound characterized by its unique structure and potential biological activities. As a derivative of benzoyl chloride, it exhibits properties that make it a subject of interest in medicinal chemistry and synthetic organic chemistry. This article aims to provide a comprehensive overview of the biological activity associated with 3,5-diethoxybenzoyl chloride, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.63 g/mol

- Boiling Point : 127 °C

- Density : 1.14 g/cm³ (at 20 °C)

Synthesis

3,5-Diethoxybenzoyl chloride can be synthesized through various methods involving the acylation of diethoxybenzoic acid with thionyl chloride or phosphorus pentachloride. The synthesis typically involves the following steps:

- Preparation of Diethoxybenzoic Acid : This can be achieved through the esterification of benzoic acid with ethanol in the presence of an acid catalyst.

- Conversion to Acid Chloride : The diethoxybenzoic acid is then reacted with thionyl chloride under controlled conditions to yield 3,5-diethoxybenzoyl chloride.

The biological activity of 3,5-diethoxybenzoyl chloride is primarily attributed to its ability to act as an acylating agent. It can modify various biomolecules, including proteins and nucleic acids, leading to alterations in their function. This modification can result in several biological effects:

- Antimicrobial Activity : Compounds similar to 3,5-diethoxybenzoyl chloride have shown potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that derivatives of benzoyl chloride can inhibit tumor growth by interfering with cell cycle regulation and promoting apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various benzoyl derivatives, including 3,5-diethoxybenzoyl chloride. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Activity :

In a recent investigation into the anticancer properties of benzoyl derivatives, 3,5-diethoxybenzoyl chloride was tested on human cancer cell lines. The compound exhibited cytotoxic effects at micromolar concentrations, inducing apoptosis and inhibiting cell proliferation .

Toxicity and Safety

While exploring the biological activity of 3,5-diethoxybenzoyl chloride, it is crucial to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential to cause severe skin burns and eye damage upon contact . Proper handling and safety precautions are essential when working with this chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.